2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
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Overview
Description
2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
Preparation Methods
The synthesis of 2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide typically involves a multi-step process. One common method includes the bromination of 2-methylpropanamide followed by the introduction of the benzothiazole moiety. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The benzothiazole ring can be introduced through a condensation reaction with 2-aminothiophenol under acidic conditions .
Chemical Reactions Analysis
2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors in biological systems, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide include other benzothiazole derivatives such as:
- 2-aminobenzothiazole
- 6-methylbenzothiazole
- 2-bromo-2-methylpropanamide
These compounds share structural similarities but differ in their specific substituents and, consequently, their biological activities and applications. The uniqueness of this compound lies in its specific combination of the bromine atom and the benzothiazole ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2OS/c1-7-4-5-8-9(6-7)17-11(14-8)15-10(16)12(2,3)13/h4-6H,1-3H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKRWUUZQJZDDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)(C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.